Phenyl N'-[(methanesulfonyl)oxy]carbamimidate
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Overview
Description
Phenyl N’-[(methanesulfonyl)oxy]carbamimidate is an organic compound with the molecular formula C8H10N2O3S It is a derivative of carbamimidate, featuring a phenyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of phenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
C6H5NCO+CH3SO2Cl→C6H5N(CH3SO2)CO+HCl
Industrial Production Methods
Industrial production of Phenyl N’-[(methanesulfonyl)oxy]carbamimidate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce methyl-substituted compounds.
Scientific Research Applications
Phenyl N’-[(methanesulfonyl)oxy]carbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its interaction with nucleophiles, leading to the formation of various derivatives. The methanesulfonyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler compound with similar sulfonyl functionality.
Methanesulfonyl chloride: A related compound used in similar synthetic applications.
Uniqueness
Phenyl N’-[(methanesulfonyl)oxy]carbamimidate is unique due to its combination of a phenyl group and a methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research.
Properties
CAS No. |
651306-32-0 |
---|---|
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
[[amino(phenoxy)methylidene]amino] methanesulfonate |
InChI |
InChI=1S/C8H10N2O4S/c1-15(11,12)14-10-8(9)13-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10) |
InChI Key |
RIKPURNWBUTUAS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)ON=C(N)OC1=CC=CC=C1 |
Origin of Product |
United States |
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